molecular formula C20H24N4O2S B10998125 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10998125
M. Wt: 384.5 g/mol
InChI Key: KMXYAJNPBFZUPI-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic compound with an intriguing structure. Let’s break it down:

    N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl): This part of the compound contains a thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The cyclohexyl group provides steric bulk and influences the compound’s properties.

    3-(7-methoxy-1H-indol-1-yl)propanamide: Here, we have an indole moiety (a bicyclic aromatic ring system) attached to a propanamide group. The methoxy substitution at position 7 of the indole ring adds specificity to its interactions.

Preparation Methods

The synthetic routes for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide involve several steps. While I don’t have specific industrial production methods, here’s a general outline:

    Thiadiazole Synthesis: Start with cyclohexylamine and thiosemicarbazide. Cyclize them under appropriate conditions to form the thiadiazole ring.

    Indole Formation: Prepare 7-methoxyindole by reacting 7-methoxyaniline with an appropriate reagent (e.g., methanol and acid). Protect the amino group.

    Amide Formation: Couple the protected 7-methoxyindole with propanoyl chloride or propanoic acid under amide-forming conditions.

Chemical Reactions Analysis

    Oxidation: The indole ring can undergo oxidation (e.g., with potassium permanganate) to form oxindole derivatives.

    Reduction: Reduction of the carbonyl group in the amide can yield the corresponding alcohol.

    Substitution: The cyclohexyl group can be substituted using various reagents (e.g., halogens, amines).

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide has diverse applications:

    Medicinal Chemistry: It may act as a potential drug candidate due to its indole scaffold, which is prevalent in bioactive compounds.

    Anticancer Research: Indole derivatives often exhibit antiproliferative effects, making this compound interesting for cancer research.

    Neuroscience: The indole moiety could influence neurotransmitter systems.

    Agrochemicals: Thiadiazole derivatives are used in pesticides and herbicides.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide with related indole-based molecules to understand its uniqueness.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C20H24N4O2S/c1-26-16-9-5-8-14-10-12-24(18(14)16)13-11-17(25)21-20-23-22-19(27-20)15-6-3-2-4-7-15/h5,8-10,12,15H,2-4,6-7,11,13H2,1H3,(H,21,23,25)

InChI Key

KMXYAJNPBFZUPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

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